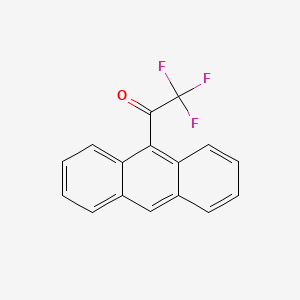

9-Trifluoroacetylanthracene

Description

The exact mass of the compound 9-Anthryl trifluoromethyl ketone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-anthracen-9-yl-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCMBBIFTVWHIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201747 | |

| Record name | 9-Anthryl trifluoromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53531-31-0 | |

| Record name | 1-(9-Anthracenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53531-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Anthryl trifluoromethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053531310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Anthryl trifluoromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-anthryl trifluoromethyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 9-Trifluoroacetylanthracene from Anthracene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical document provides a comprehensive overview of the synthesis of 9-trifluoroacetylanthracene, a key intermediate in various chemical and pharmaceutical research areas. The primary synthetic route involves the direct Friedel-Crafts acylation of anthracene using potent trifluoroacetylating agents. This guide details the underlying reaction mechanisms, provides in-depth experimental protocols for synthesis and purification, and presents relevant quantitative data in a structured format. Visual diagrams created using Graphviz are included to illustrate the reaction pathway and experimental workflow, offering a clear and concise resource for laboratory professionals.

Introduction

Anthracene and its derivatives are foundational structures in medicinal chemistry, materials science, and organic electronics due to their unique photophysical and chemical properties.[1][2] The introduction of a trifluoroacetyl group at the 9-position of the anthracene core yields this compound, a versatile building block. The electron-withdrawing nature of the trifluoroacetyl group significantly modulates the electronic properties of the anthracene ring system, making it a valuable precursor for the synthesis of more complex molecules.

The most direct and common method for preparing this compound is the Friedel-Crafts acylation of anthracene.[3] This electrophilic aromatic substitution reaction utilizes highly reactive trifluoroacetylating reagents, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl triflate (TFAT), to introduce the desired acyl group with high regioselectivity for the 9-position.[3][4]

Synthesis Pathway and Mechanism

The synthesis of this compound from anthracene proceeds via a Friedel-Crafts acylation mechanism. This reaction is a classic example of electrophilic aromatic substitution. In this process, a strong electrophile, the trifluoroacylium ion, is generated from a trifluoroacetylating agent. This electrophile is then attacked by the electron-rich π-system of the anthracene molecule.

The 9 and 10 positions of anthracene are the most reactive sites for electrophilic attack due to the superior stability of the resulting sigma complex (arenium ion), where the positive charge can be delocalized over two benzene rings without disrupting the aromaticity of a terminal ring.

Caption: Reaction pathway for the Friedel-Crafts trifluoroacetylation of anthracene.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent purification to remove unreacted starting material.

Synthesis of Crude this compound

This protocol describes a general procedure for the Friedel-Crafts acylation of anthracene. The reaction must be conducted under anhydrous conditions, as the reagents are sensitive to moisture.[5] All reactions should be performed under an inert atmosphere, such as nitrogen (N₂).[3]

Materials:

-

Anthracene

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous solvent (e.g., dichloromethane, benzene)

-

Lewis acid catalyst (e.g., AlCl₃) (Optional, as TFAA can sometimes react without a catalyst, though a catalyst is typical for Friedel-Crafts reactions).

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and nitrogen inlet.

-

Ice bath.

-

Hydrochloric acid (dilute, aqueous).

-

Sodium bicarbonate solution (saturated, aqueous).

-

Brine (saturated NaCl solution).

-

Anhydrous magnesium sulfate or sodium sulfate.

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: Dissolve anthracene in a minimal amount of anhydrous solvent in the flask. Cool the solution in an ice bath to 0-5 °C.

-

Acylation: Slowly add trifluoroacetic anhydride (TFAA) to the stirred anthracene solution via the dropping funnel. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, carefully pour the reaction mixture over a mixture of crushed ice and dilute hydrochloric acid to quench the reaction and decompose any remaining TFAA.[5]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize acids), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]

-

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is crude this compound, which typically contains unreacted anthracene as the major impurity.[3]

Purification via Diels-Alder Reaction

A significant challenge in this synthesis is the removal of unreacted anthracene, which has similar solubility properties to the product. A non-chromatographic purification protocol has been developed that utilizes a chemoselective thermal Diels-Alder reaction.[3] Anthracene acts as a diene and reacts with maleic anhydride (a dienophile), while the electron-deficient this compound does not react under these conditions.[3]

Materials:

-

Crude this compound

-

Maleic anhydride

-

High-boiling solvent (e.g., xylene)

-

Potassium hydroxide (KOH) solution (aqueous)

-

Ethanol or other suitable recrystallization solvent

Procedure:

-

Diels-Alder Reaction:

-

In a round-bottom flask, dissolve the crude product mixture in xylene.

-

Add maleic anhydride (1.1 equivalents relative to the estimated anthracene impurity).

-

Heat the mixture to reflux for 2-4 hours. The anthracene will react to form a Diels-Alder adduct.[3]

-

-

Extractive Workup:

-

Cool the reaction mixture to room temperature.

-

Add an aqueous solution of potassium hydroxide (KOH) and stir vigorously. The Diels-Alder adduct is hydrolyzed and extracted into the aqueous layer.

-

Separate the organic layer containing the purified product.

-

-

Final Purification:

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent (e.g., ethanol) to yield pure this compound. This protocol can achieve a chemical purity of over 99%.[3]

-

Data Presentation

The following tables summarize key quantitative data related to the synthesis and purification process.

Table 1: Reagents and Conditions for Trifluoroacetylation

| Parameter | Value / Compound | Notes |

|---|---|---|

| Starting Material | Anthracene | Purity should be >98%. |

| Acylating Agent | Trifluoroacetic Anhydride (TFAA) | A highly reactive electrophilic reagent.[3] |

| Alternative Agent | Trifluoroacetyl Triflate (TFAT) | An even more potent trifluoroacetylating reagent.[3][4] |

| Solvent | Dichloromethane, Benzene | Must be anhydrous. |

| Temperature | 0 °C to Room Temperature | Initial addition should be cooled to control exotherm. |

| Reaction Time | 2 - 12 hours | Monitor by TLC for completion. |

| Key Impurity | Anthracene | Difficult to separate by standard crystallization.[3] |

Table 2: Purification Protocol Performance

| Parameter | Result | Reference |

|---|---|---|

| Purification Method | Diels-Alder reaction with maleic anhydride | [3] |

| Dienophile | Maleic Anhydride | Reacts selectively with anthracene impurity.[3] |

| Final Product Purity | > 99% | [3] |

| Separation Technique | Extractive workup followed by recrystallization |[3] |

Workflow Visualization

The following diagram illustrates the complete experimental workflow from starting materials to the final purified product.

References

Photophysical Properties of 9-Trifluoroacetylanthracene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Trifluoroacetylanthracene, a derivative of the polycyclic aromatic hydrocarbon anthracene, is a molecule of significant interest in materials science and photochemistry. Its unique electronic properties, conferred by the electron-withdrawing trifluoroacetyl group at the 9-position of the anthracene core, modulate its photophysical characteristics, making it a valuable building block for fluorescent probes and organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of the known photophysical properties of this compound and its non-fluorinated analog, 9-Acetylanthracene. Due to the limited availability of direct experimental data for this compound, this document infers its photophysical behavior based on established principles of physical organic chemistry and spectroscopy. Furthermore, detailed experimental protocols for the characterization of its key photophysical parameters are presented to facilitate further research and application.

Introduction

Anthracene and its derivatives are a well-studied class of organic fluorophores known for their characteristic blue fluorescence.[1][2] The introduction of substituents onto the anthracene scaffold allows for the fine-tuning of their absorption and emission properties, quantum yields, and excited-state lifetimes. The trifluoroacetyl group is a potent electron-withdrawing group, and its incorporation at the 9-position of the anthracene ring is expected to significantly influence the electronic structure and, consequently, the photophysical behavior of the parent molecule. This modification can lead to altered intramolecular charge transfer (ICT) characteristics and changes in the energy levels of the singlet and triplet excited states.[3] Understanding these properties is crucial for the rational design of novel materials and probes for various applications, including chemical sensing, biological imaging, and optoelectronics.[4]

Physicochemical Properties

A summary of the available physicochemical properties for this compound and its parent compound, 9-Acetylanthracene, is provided in Table 1.

| Property | This compound | 9-Acetylanthracene |

| Synonyms | 9-Anthryl trifluoromethyl ketone | 9-Anthryl methyl ketone, 1-(anthracen-9-yl)ethanone |

| CAS Number | 53531-31-0 | 784-04-3 |

| Molecular Formula | C₁₆H₉F₃O | C₁₆H₁₂O |

| Molecular Weight | 274.24 g/mol | 220.27 g/mol |

| Appearance | Light orange to yellow to green powder to crystal | Yellow to yellow-brown crystalline powder |

| Melting Point | 83 - 86 °C | 75 - 76 °C |

Photophysical Properties (Inferred and Comparative)

Direct and comprehensive quantitative photophysical data for this compound is not extensively reported in the literature. However, based on the known effects of the trifluoroacetyl substituent and the general photophysical behavior of aromatic ketones, we can infer its likely properties in comparison to anthracene and 9-acetylanthracene.

Table 2: Summary of Expected Photophysical Properties

| Parameter | Anthracene | 9-Acetylanthracene (Expected) | This compound (Inferred) |

| Absorption Maxima (λ_abs_) | ~355, 375 nm (in cyclohexane) | Red-shifted compared to anthracene | Further red-shifted compared to 9-acetylanthracene |

| Emission Maxima (λ_em_) | ~380, 400, 425 nm (in cyclohexane) | Broad, red-shifted emission | Broad, significantly red-shifted emission, potentially with solvatochromic effects |

| Fluorescence Quantum Yield (Φ_f_) | 0.27 (in ethanol)[5] | Lower than anthracene | Likely low due to enhanced intersystem crossing |

| Excited State Lifetime (τ_f_) | ~4-5 ns | Shorter than anthracene | Expected to be short |

Absorption and Emission Spectra

The introduction of a carbonyl group at the 9-position of anthracene, as in 9-acetylanthracene, is known to cause a bathochromic (red) shift in the absorption and emission spectra compared to the parent anthracene.[3] The electron-withdrawing nature of the trifluoroacetyl group in this compound is expected to further enhance this effect. This is due to the stabilization of the excited state through intramolecular charge transfer from the anthracene core to the trifluoroacetyl moiety. The emission of this compound is anticipated to be broad and exhibit solvatochromism, meaning the emission wavelength will be sensitive to the polarity of the solvent.

Quantum Yield and Excited-State Lifetime

Aromatic ketones often exhibit efficient intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁).[3] This process competes with fluorescence, leading to a lower fluorescence quantum yield. The presence of the trifluoroacetyl group is likely to enhance the rate of ISC, resulting in a significantly lower fluorescence quantum yield for this compound compared to anthracene. Consequently, the fluorescence lifetime is also expected to be shorter.

Experimental Protocols for Photophysical Characterization

To empirically determine the photophysical properties of this compound, the following standard experimental protocols are recommended.[6]

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs_) and molar extinction coefficients (ε).

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, dichloromethane) of known concentration (e.g., 1 mM). From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement: Record the absorption spectrum of each solution in a 1 cm path length quartz cuvette against a solvent blank over a relevant wavelength range (e.g., 250-500 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_abs_). Calculate the molar extinction coefficient (ε) at each λ_abs_ using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Steady-State Fluorescence Spectroscopy

Objective: To determine the emission maxima (λ_em_).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement: Excite the sample at a wavelength corresponding to one of its absorption maxima. Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 380-600 nm).

-

Data Analysis: Identify the wavelength of maximum emission intensity (λ_em_).

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_f_) relative to a standard.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.546, or anthracene in ethanol, Φ_f_ = 0.27).[5]

-

Sample and Standard Preparation: Prepare solutions of the sample and the standard in the same solvent (if possible) with absorbances below 0.1 at the same excitation wavelength.

-

Measurement: Record the absorption and fluorescence emission spectra for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard. The quantum yield of the sample (Φ_sample_) is calculated using the following equation:

Φ_sample_ = Φ_std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (η_sample_² / η_std_²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ_f_).

Methodology:

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.

-

Sample Preparation: Prepare a deoxygenated, dilute solution of the sample (absorbance ~0.1 at the excitation wavelength).

-

Measurement: Excite the sample with a pulsed light source (e.g., a laser diode) at an appropriate wavelength. Collect the fluorescence decay profile until sufficient counts are accumulated.

-

Data Analysis: Fit the fluorescence decay curve to a single or multi-exponential decay function to extract the fluorescence lifetime(s). An instrument response function (IRF) should be measured using a scattering solution to deconvolute the instrument's response from the measured decay.

Conclusion

This compound represents a potentially valuable fluorophore with photophysical properties that are anticipated to be significantly modulated by the presence of the electron-withdrawing trifluoroacetyl group. While direct experimental data is sparse, this guide provides a framework for understanding its expected behavior and detailed protocols for its comprehensive photophysical characterization. The strong fluorescence reported for this compound, coupled with its unique electronic structure, warrants further investigation to unlock its full potential in the development of advanced materials for a range of scientific and technological applications. The experimental determination of its photophysical parameters will be crucial for its effective utilization in the fields of materials science, chemical biology, and drug development.

References

An In-Depth Technical Guide to 9-Trifluoroacetylanthracene: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Trifluoroacetylanthracene is a polycyclic aromatic ketone that has garnered significant interest in materials science and medicinal chemistry. Its rigid, planar anthracene core, combined with the strongly electron-withdrawing trifluoroacetyl group, imparts unique photophysical and chemical properties. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a focus on experimental details and data for the scientific community.

Chemical Structure and Identification

This compound, also known as 9-anthryl trifluoromethyl ketone, is structurally characterized by a trifluoroacetyl group substituted at the 9-position of an anthracene ring.

Systematic Name: 1-(Anthracen-9-yl)-2,2,2-trifluoroethan-1-one CAS Number: 53531-31-0 Molecular Formula: C₁₆H₉F₃O Molecular Weight: 274.24 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.[1][2]

| Property | Value | Source(s) |

| Appearance | Light orange to yellow to green powder/crystal | [1] |

| Melting Point | 83 - 86 °C | [1][2] |

| Boiling Point | Not available | [2] |

| Solubility | Enhanced solubility in organic solvents | [1] |

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the anthracene core. A published spectrum of a mixture containing this compound shows aromatic proton signals in the region of 7.45–8.75 ppm in CDCl₃.[3] The exact chemical shifts and coupling constants would require experimental determination on a purified sample.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum is expected to show signals for the anthracene carbons and the carbonyl and trifluoromethyl carbons. The presence of the highly electronegative fluorine atoms will cause splitting of the signals for the trifluoromethyl and adjacent carbonyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the functional groups present. Key expected vibrational frequencies include:

-

C=O Stretch: A strong absorption band is expected in the region of 1680-1720 cm⁻¹, characteristic of an aryl ketone. The electron-withdrawing nature of the trifluoromethyl group may shift this band to a higher frequency.

-

C-F Stretch: Strong absorption bands are anticipated in the region of 1100-1300 cm⁻¹ due to the C-F bonds of the trifluoromethyl group.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.

-

Aromatic C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the anthracene ring.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by the characteristic absorption bands of the anthracene chromophore, which typically shows fine structure in the 300-400 nm range. The trifluoroacetyl group may cause a slight shift in the absorption maxima.

Experimental Protocols

Synthesis of this compound

This compound is commonly synthesized via the Friedel-Crafts acylation of anthracene with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl triflate (TFAT).[3][4]

Reaction Scheme:

Detailed Experimental Protocol (General Procedure):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthracene in a suitable inert solvent (e.g., dichloromethane or nitrobenzene).

-

Addition of Acylating Agent: Slowly add trifluoroacetic anhydride to the solution at room temperature with vigorous stirring. A Lewis acid catalyst (e.g., AlCl₃) may be required, although some reactions proceed without it.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding the mixture to ice-water.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).

-

Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The major impurity is often unreacted anthracene.[3] Purification can be achieved by recrystallization or column chromatography. A specialized purification protocol involves a Diels-Alder reaction with maleic anhydride to selectively remove the anthracene starting material.[3]

Biological Activity and Signaling Pathways

While specific studies on the direct interaction of this compound with cellular signaling pathways are limited, the biological activities of related compounds provide valuable insights.

-

Anthracene Derivatives: Anthracene and its derivatives are known to exhibit a range of biological effects, including phototoxicity and the ability to intercalate with DNA. Some anthracene derivatives have been investigated for their anticancer properties.

-

Trifluoromethyl Ketones: The trifluoromethyl ketone moiety is a key pharmacophore in many enzyme inhibitors.[5][6][7][8] It can act as a transition-state analog inhibitor for various proteases and hydrolases. The strong electrophilicity of the carbonyl carbon, enhanced by the trifluoromethyl group, facilitates the formation of a stable hemiacetal or hemiketal with active site serine, cysteine, or threonine residues. However, trifluoromethyl ketones can be susceptible to in vivo reduction to the corresponding less active alcohols.[5]

Given the presence of both the anthracene core and the trifluoromethyl ketone group, this compound could potentially exhibit a range of biological activities. Further research is warranted to explore its effects on specific cellular targets and signaling pathways. For instance, its structural similarity to other kinase inhibitors or enzyme modulators could be a starting point for investigation.

Applications

The unique properties of this compound make it a valuable compound in several areas of research and development:

-

Organic Electronics: Its fluorescent properties make it a candidate for use in organic light-emitting diodes (OLEDs).[1]

-

Fluorescent Probes: The anthracene core provides a strong fluorophore, and the trifluoroacetyl group can modulate its electronic properties, making it potentially useful as a fluorescent probe for biological imaging.[1]

-

Synthetic Building Block: It serves as a versatile intermediate in the synthesis of more complex fluorinated organic molecules and polymers.[1]

-

Drug Discovery: The trifluoromethyl ketone moiety suggests its potential as a starting point for the design of enzyme inhibitors.

Conclusion

This compound is a fascinating molecule with a rich chemical profile. This guide has summarized its key structural and physicochemical properties, provided an overview of its synthesis, and discussed its potential applications and biological relevance. Further experimental work is needed to fully characterize its spectral properties and to explore its interactions with biological systems. The information presented here serves as a valuable resource for researchers interested in harnessing the potential of this unique compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide on the Solubility of 9-Trifluoroacetylanthracene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Trifluoroacetylanthracene is a fluorinated polycyclic aromatic hydrocarbon with significant potential in various scientific and industrial applications, including as a building block in organic synthesis and for the development of advanced materials such as organic light-emitting diodes (OLEDs) and fluorescent probes.[1] The trifluoromethyl group enhances its electronic properties and is also expected to influence its solubility in organic solvents, a critical parameter for its application in solution-based processes.[1]

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative aspects of its solubility, drawing parallels with similar compounds, and provides a detailed experimental protocol for researchers to determine precise solubility values.

Qualitative Solubility Profile

While specific quantitative data for this compound is scarce, the general principles of solubility and data for analogous compounds can provide valuable insights. The "like dissolves like" principle suggests that nonpolar or weakly polar solutes will dissolve best in nonpolar or weakly polar solvents.

Anthracene, the parent aromatic hydrocarbon of this compound, is known to be sparingly soluble in lower alcohols but shows better solubility in aromatic hydrocarbons like benzene and toluene. The introduction of the trifluoroacetyl group, a polar functional group, is expected to modify this behavior. The highly electronegative fluorine atoms can lead to dipole-dipole interactions, potentially increasing solubility in moderately polar solvents. However, the large, nonpolar anthracene backbone remains a dominant feature, suggesting that good solubility in nonpolar and aromatic solvents will be retained.

Therefore, it is anticipated that this compound will exhibit favorable solubility in a range of organic solvents, including:

-

Aromatic hydrocarbons: (e.g., toluene, xylenes) due to π-π stacking interactions with the anthracene core.

-

Chlorinated solvents: (e.g., dichloromethane, chloroform) which are effective at dissolving a wide range of organic compounds.

-

Ethers: (e.g., tetrahydrofuran, diethyl ether) which can engage in dipole-dipole interactions.

-

Ketones: (e.g., acetone, methyl ethyl ketone) which are polar aprotic solvents.

-

Esters: (e.g., ethyl acetate).

The solubility in highly polar protic solvents like water is expected to be very low, while solubility in nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane) may be limited despite the nonpolar nature of the anthracene core, due to the presence of the polar trifluoroacetyl group.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The following table is therefore presented as a template for researchers to populate with their own experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined |

Experimental Protocol: Determination of Solubility by the Isothermal Saturation Method

The following is a detailed protocol for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature. This method is reliable and commonly used for determining the equilibrium solubility of a solid compound.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatic shaker or water bath with temperature control

-

Glass vials with screw caps or sealed ampoules

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

-

Spatula

-

Volumetric flasks and pipettes (for solution preparation if needed)

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. The time required to reach equilibrium can vary depending on the solute, solvent, and temperature, and should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant). A typical duration is 24-48 hours.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the vial to stand undisturbed in the thermostatic bath for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution upon temperature change.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the filtered saturated solution.

-

Evaporate the solvent from the dish or vial. This can be done at room temperature in a fume hood, or more rapidly in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven can also be used to expedite drying at a lower temperature.

-

Once all the solvent has evaporated, place the dish or vial in an oven to ensure complete drying and removal of any residual solvent.

-

Cool the dish or vial in a desiccator to room temperature to prevent moisture absorption.

-

Weigh the dish or vial containing the dried solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish/vial from the final constant mass of the dish/vial with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the filtered saturated solution.

-

Express the solubility in the desired units, for example:

-

g/100 g of solvent: (mass of solute / mass of solvent) x 100

-

g/100 mL of solvent: (mass of solute / volume of solvent) x 100. The volume of the solvent can be calculated from its mass and density at the experimental temperature.

-

Molar solubility (mol/L): (moles of solute / volume of solution in L). The volume of the solution can be determined from its mass and density.

-

-

Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 9-Trifluoroacetylanthracene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 9-Trifluoroacetylanthracene. Due to the limited availability of experimental spectral data in public databases, this paper presents predicted chemical shifts and coupling constants based on the analysis of the closely related analogue, 9-acetylanthracene, and established principles of NMR spectroscopy for fluorinated aromatic compounds. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Introduction

This compound is an aromatic ketone of interest in medicinal chemistry and materials science. The introduction of the trifluoroacetyl group to the anthracene core significantly influences its electronic properties, reactivity, and spectroscopic characteristics. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic molecules. This guide offers a comprehensive overview of the expected ¹H and ¹³C NMR spectral features of this compound, providing a foundational reference for researchers working with this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be dominated by signals from the aromatic protons of the anthracene ring system. The electron-withdrawing nature of the trifluoroacetyl group is predicted to deshield the protons, particularly those in close proximity to the C9 position. The predicted chemical shifts are referenced to a standard solvent, deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| H-10 | 8.60 - 8.70 | s | - | 1H |

| H-1, H-8 | 8.10 - 8.20 | d | 8.0 - 9.0 | 2H |

| H-4, H-5 | 8.00 - 8.10 | d | 8.0 - 9.0 | 2H |

| H-2, H-3, H-6, H-7 | 7.50 - 7.70 | m | - | 4H |

Note: These are predicted values based on data from 9-acetylanthracene and known substituent effects. Actual experimental values may vary.[1][2][3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will display signals for the anthracene carbons and the carbons of the trifluoroacetyl group. The carbonyl carbon and the trifluoromethyl carbon are expected to show characteristic chemical shifts and coupling to the fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| C=O | 185 - 195 | q | JCF ≈ 30-40 | Carbonyl Carbon |

| CF₃ | 115 - 125 | q | JCF ≈ 280-290 | Trifluoromethyl Carbon |

| C-9 | 135 - 140 | s | - | Quaternary Carbon |

| C-4a, C-9a, C-8a, C-10a | 128 - 132 | s | - | Quaternary Carbons |

| C-10 | 128 - 130 | d | - | Aromatic CH |

| C-4, C-5 | 127 - 129 | d | - | Aromatic CH |

| C-1, C-8 | 125 - 127 | d | - | Aromatic CH |

| C-2, C-3, C-6, C-7 | 123 - 125 | d | - | Aromatic CH |

Note: These are predicted values based on data from 9-acetylanthracene and known substituent effects. Actual experimental values may vary.[4][5]

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

4.1 Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

4.2 NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Spectral Width: A sweep width of -2 to 12 ppm is generally sufficient.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

-

Spectral Width: A sweep width of 0 to 220 ppm is appropriate.

-

4.3 Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phase Correction: Manually or automatically phase correct the resulting spectrum.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm.

-

Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals in the ¹H NMR spectrum.

Visualization of Structure and Workflow

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignment and a typical workflow for NMR analysis.

References

Mass Spectrometry of 9-Trifluoroacetylanthracene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 9-Trifluoroacetylanthracene (C₁₆H₉F₃O), a compound of interest in organic synthesis and materials science. This document details its fragmentation patterns under electron ionization (EI), offers detailed experimental protocols for its analysis, and presents key data in a structured format for researchers, scientists, and drug development professionals.

Core Concepts in the Mass Spectrometry of this compound

Electron ionization mass spectrometry (EI-MS) of this compound involves the bombardment of the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation pattern is influenced by the stable aromatic anthracene core and the highly electronegative trifluoroacetyl group.

Key fragmentation pathways for aromatic ketones include alpha-cleavage, where the bond adjacent to the carbonyl group is broken.[1] For this compound, this would involve the cleavage of the bond between the carbonyl carbon and the trifluoromethyl group or the bond between the carbonyl carbon and the anthracene ring. The presence of the trifluoromethyl group introduces unique fragmentation pathways, often involving the loss of CF₃ radical or related neutral fragments.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a distinct set of fragment ions. The molecular ion and key fragments are summarized in the table below. The molecular weight of this compound is 274.24 g/mol .[2][3]

| m/z | Proposed Fragment Ion | Interpretation |

| 274 | [C₁₆H₉F₃O]⁺• | Molecular Ion (M⁺•) |

| 205 | [C₁₅H₉O]⁺ | Loss of CF₃ radical |

| 177 | [C₁₄H₉]⁺ | Loss of CO and CF₃ radical |

| 176 | [C₁₄H₈]⁺• | Loss of HCO and CF₃ radical |

Note: The relative intensities of these peaks can vary depending on the specific instrumentation and experimental conditions.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization can be visualized as a series of logical steps initiated by the formation of the molecular ion. The primary fragmentation is the alpha-cleavage leading to the loss of the trifluoromethyl radical (•CF₃), a stable radical, resulting in the formation of the anthroyl cation at m/z 205. Subsequent loss of a neutral carbon monoxide (CO) molecule from this ion leads to the formation of the anthracenyl cation at m/z 177.

Experimental Protocols

A detailed methodology for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile organic solvent such as dichloromethane or ethyl acetate to create a stock solution of 1 mg/mL.

-

Dilution: Prepare a working solution with a concentration of approximately 10-100 µg/mL by diluting the stock solution with the same solvent. The optimal concentration may vary depending on the sensitivity of the instrument.

-

Vial Transfer: Transfer the working solution to a 2 mL autosampler vial with a screw cap and a PTFE/silicone septum.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a general workflow for the GC-MS analysis.

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for aromatic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer capable of electron ionization.

GC Conditions:

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless (or split, with a high split ratio for concentrated samples)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 10 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 40-500

Data Analysis

The acquired mass spectra should be analyzed to identify the molecular ion peak and the major fragment ions. Comparison of the fragmentation pattern with that of the analogous compound, 9-acetylanthracene, can aid in the structural confirmation of the fragment ions. The mass spectrum of 9-acetylanthracene shows a prominent molecular ion at m/z 220 and a base peak at m/z 205, corresponding to the loss of a methyl radical.[4] This supports the proposed loss of the trifluoromethyl radical in this compound.

Conclusion

This guide provides a foundational understanding of the mass spectrometry of this compound. The provided data, fragmentation pathway, and experimental protocols offer a robust starting point for researchers engaged in the analysis and characterization of this and similar fluorinated aromatic compounds. The distinct fragmentation pattern, dominated by the loss of the trifluoromethyl radical, serves as a key identifier for this molecule in mass spectrometric analyses.

References

UV-Vis absorption and fluorescence emission spectra of 9-Trifluoroacetylanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated UV-Vis absorption and fluorescence emission characteristics of 9-Trifluoroacetylanthracene. Due to a lack of specific experimental data for this compound in the available scientific literature, this document leverages data from structurally similar 9-carbonyl substituted anthracene derivatives to predict its photophysical properties. Furthermore, detailed, standardized experimental protocols for acquiring this spectral data are presented, along with visualizations of the experimental workflow and underlying photophysical principles.

Predicted Photophysical Data

The introduction of a trifluoroacetyl group at the 9-position of the anthracene core is expected to influence its electronic structure and, consequently, its spectroscopic properties. The electron-withdrawing nature of the trifluoroacetyl group is likely to cause a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to unsubstituted anthracene. This is due to a lowering of the energy of the lowest unoccupied molecular orbital (LUMO).

The following table summarizes the predicted and known spectral data for this compound and related compounds for comparative analysis.

| Compound | Solvent | λ_abs (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ_F) |

| This compound | Cyclohexane | ~380-400 | Data not available | ~400-420 | Data not available |

| Acetonitrile | ~385-405 | Data not available | ~410-430 | Data not available | |

| 9-Acetylanthracene | Various | Data not available | Data not available | Pressure-dependent shift | Data not available |

| Anthracene[1] | Cyclohexane | 356, 375 | 9,000 (at 356 nm) | 381, 403, 427 | 0.27 |

Note: Values for this compound are predictive and based on general trends observed for 9-carbonyl substituted anthracenes. Specific experimental determination is required for accurate values.

Experimental Protocols

To obtain precise and reliable UV-Vis absorption and fluorescence emission data for this compound, the following detailed experimental protocols are recommended.

Sample Preparation

-

Solvent Selection : A range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) should be used to investigate solvatochromic effects. All solvents must be of spectroscopic grade to minimize interference from impurities.

-

Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mM.

-

Working Solutions :

-

For UV-Vis Absorption : Prepare a dilution of the stock solution to achieve an absorbance maximum between 0.5 and 1.0 AU. A typical concentration would be in the range of 1-10 µM.

-

For Fluorescence Emission : Prepare a dilution to have an absorbance of approximately 0.1 AU at the excitation wavelength to avoid inner filter effects.

-

UV-Vis Absorption Spectroscopy

-

Instrumentation : A dual-beam UV-Vis spectrophotometer should be used.

-

Blank Correction : A cuvette containing the pure solvent used for the sample solution should be used as a blank to record the baseline.

-

Measurement :

-

Record the absorption spectrum of the sample solution from 200 to 600 nm.

-

Identify the wavelength of maximum absorption (λ_abs).

-

The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

-

Instrumentation : A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube (PMT) detector is required.

-

Excitation Wavelength : Excite the sample at its absorption maximum (λ_abs) determined from the UV-Vis spectrum.

-

Emission Scan : Record the fluorescence emission spectrum from a wavelength slightly longer than the excitation wavelength to approximately 700 nm.

-

Quantum Yield Determination : The fluorescence quantum yield (Φ_F) should be determined using a relative method with a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.546). The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental photophysical processes involved in UV-Vis absorption and fluorescence.

References

Unveiling the Photophysical Core of 9-Trifluoroacetylanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum yield of 9-Trifluoroacetylanthracene, a crucial parameter for its application in advanced materials and biological probes. While specific quantitative data for its quantum yield remains elusive in published literature, this document provides a comprehensive overview based on available information for the parent compound and its analogues, detailed experimental protocols for its determination, and the fundamental principles governing its photophysical behavior.

Introduction to this compound and its Photophysical Significance

Quantitative Photophysical Data

Direct measurement of the fluorescence quantum yield of this compound has not been reported in the reviewed scientific literature. However, data for the closely related compound, 9-acetylanthracene, provides a basis for understanding the potential photophysical pathways. It is important to note that the substitution of hydrogen with fluorine atoms in the acetyl group can significantly alter the electronic properties and, consequently, the quantum yield.

For comparative purposes, the available photophysical data for 9-acetylanthracene is presented below.

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Intersystem Crossing Quantum Yield (ΦISC) | Key Observations |

| This compound | Not Specified | Described as "strong fluorescence"[1] | Not Reported | The trifluoromethyl group is expected to enhance solubility and alter electronic properties.[1] |

| 9-Acetylanthracene | Nonpolar solvents | Very low (lack of fluorescence) | ~0.8 | The low fluorescence is attributed to a high rate of intersystem crossing. |

De-excitation Pathways of an Excited Fluorophore

The Jablonski diagram below illustrates the primary photophysical processes that occur after a molecule absorbs a photon. The efficiency of fluorescence is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways, including internal conversion and intersystem crossing to the triplet state.

Caption: Jablonski diagram illustrating the photophysical pathways.

Experimental Protocol: Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Principle

For dilute solutions (absorbance < 0.1) with the same absorbance at the same excitation wavelength, the ratio of the integrated fluorescence intensities of the sample and a standard is directly proportional to the ratio of their fluorescence quantum yields. The following equation is used:

Φx = Φstd * (Ix / Istd) * (Astd / Ax) * (ηx2 / ηstd2)

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

The subscripts 'x' and 'std' refer to the unknown sample and the standard, respectively.

Materials and Instrumentation

-

Fluorophore of Interest: this compound

-

Fluorescence Standard: Quinine sulfate in 0.1 M H2SO4 (Φstd = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φstd ≈ 1.0).

-

Solvent: A suitable solvent that dissolves both the sample and the standard (if possible) and does not absorb at the excitation or emission wavelengths.

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Spectrofluorometer: For measuring fluorescence emission spectra.

-

Quartz Cuvettes: 1 cm path length.

Experimental Workflow

The workflow for determining the relative quantum yield is depicted below.

Caption: Workflow for relative quantum yield determination.

Detailed Procedure

-

Solution Preparation:

-

Prepare stock solutions of both the this compound and the chosen standard in the selected solvent.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the chosen excitation wavelength is between 0.01 and 0.1. This is crucial to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Select an excitation wavelength where both the sample and the standard have significant absorbance.

-

Using a UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the selected excitation wavelength.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

-

It is critical to use the same instrument settings (e.g., excitation and emission slit widths) for both the sample and standard measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

For both the sample and the standard, plot the integrated fluorescence intensity as a function of absorbance.

-

Determine the gradient of the straight line for both plots.

-

Calculate the quantum yield of the this compound using the gradients and the known quantum yield of the standard, correcting for the refractive indices of the solvents if they are different.

-

Factors Influencing Quantum Yield

The fluorescence quantum yield of this compound can be significantly affected by its environment. Key factors include:

-

Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited states and the rates of non-radiative decay processes.

-

Temperature: Temperature can affect the rates of non-radiative decay pathways. Generally, an increase in temperature leads to a decrease in fluorescence quantum yield due to increased vibrational relaxation.

-

Presence of Quenchers: Molecular oxygen and other quenching agents can deactivate the excited state, leading to a lower quantum yield.

Conclusion

While a definitive quantum yield for this compound is not currently available in the public domain, its description as a strong fluorophore suggests it holds promise for various applications. The stark contrast with the non-fluorescent nature of 9-acetylanthracene in nonpolar media highlights the profound impact of the trifluoroacetyl substitution. The detailed experimental protocol provided in this guide offers a robust framework for researchers to precisely determine this crucial photophysical parameter, thereby enabling a more complete understanding and optimization of this compound's performance in novel technologies. Further experimental investigation is warranted to quantify the fluorescence quantum yield of this intriguing molecule and to fully elucidate its photophysical properties.

References

Synthesis of 9-Anthryl Trifluoromethyl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 9-anthryl trifluoromethyl ketone, a valuable building block in medicinal chemistry and materials science. The document details the most effective synthetic strategy, a comprehensive experimental protocol, and the necessary characterization data for this compound.

Introduction

9-Anthryl trifluoromethyl ketone (CAS No. 53531-31-0) is an aromatic ketone featuring a polycyclic anthracene core and a trifluoromethyl group. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the anthracene system, making this compound a subject of interest in the development of novel pharmaceuticals and functional materials. The primary synthetic route to this ketone is the Friedel-Crafts acylation of anthracene. Careful control of reaction conditions is paramount to achieve regioselective acylation at the C9 position, which is kinetically favored.

Synthetic Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of 9-anthryl trifluoromethyl ketone is the Friedel-Crafts acylation of anthracene with trifluoroacetic anhydride, using a Lewis acid catalyst.

Caption: Synthetic workflow for 9-anthryl trifluoromethyl ketone.

This reaction proceeds via the formation of a highly electrophilic trifluoroacylium ion, which then attacks the electron-rich anthracene ring. The use of chloroform as a solvent is critical for directing the substitution to the 9-position. The reaction is typically run at low temperatures to favor the kinetically controlled product and prevent the formation of thermodynamically more stable 1- and 2-substituted isomers.

Experimental Protocol

This protocol is based on established principles of Friedel-Crafts acylation of anthracene to achieve 9-substitution.

Materials:

-

Anthracene (C₁₄H₁₀)

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous chloroform (CHCl₃)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

95% Ethanol

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Stirrer (magnetic or mechanical)

-

Thermometer

-

Drying tube (e.g., with calcium chloride)

-

Dropping funnel

-

Ice bath

-

Suction filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry three-necked flask equipped with a stirrer, thermometer, and a drying tube, suspend anthracene (1.0 eq.) in anhydrous chloroform.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Catalyst Addition: While maintaining the low temperature, add anhydrous aluminum chloride (1.1 eq.) portion-wise to the stirred suspension.

-

Acylating Agent Addition: Slowly add trifluoroacetic anhydride (1.05 eq.) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5 °C.

-

Reaction: Stir the mixture at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

-

Workup: Separate the organic layer. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the chloroform under reduced pressure.

-

Purification: The crude product is purified by recrystallization from 95% ethanol to yield 9-anthryl trifluoromethyl ketone as a crystalline solid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 9-anthryl trifluoromethyl ketone.

| Parameter | Value | Notes |

| Reactant Molar Ratios | ||

| Anthracene | 1.0 | Limiting Reagent |

| Trifluoroacetic Anhydride | 1.05 | A slight excess is used to ensure complete reaction. |

| Aluminum Chloride | 1.1 | A slight excess is used to activate the anhydride. |

| Reaction Conditions | ||

| Temperature | 0-5 °C | Critical for 9-position selectivity. |

| Reaction Time | 2-3 hours | Monitor by TLC for completion. |

| Solvent | Anhydrous Chloroform | Essential for directing acylation to the 9-position. |

| Product Information | ||

| Melting Point | 83-86 °C | [1] |

| Expected Yield | Moderate to Good | Yields are typically in this range for Friedel-Crafts acylations of anthracene. |

Characterization of 9-Anthryl Trifluoromethyl Ketone

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties:

-

Molecular Formula: C₁₆H₉F₃O

-

Molecular Weight: 274.24 g/mol [2]

-

Appearance: Crystalline solid

-

Melting Point: 83-86 °C[1]

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the anthracene core. The integration and splitting patterns will be consistent with a 9-substituted anthracene.

-

¹³C NMR: The carbon NMR will show signals for the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons of the anthracene moiety.

-

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1750 cm⁻¹. The presence of the C-F bonds will also give rise to strong absorption bands in the fingerprint region (around 1100-1300 cm⁻¹). An IR spectrum for 9-anthryl trifluoromethyl ketone is available in public databases.[2]

Safety Considerations

-

Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and avoid contact with moisture.

-

Trifluoroacetic anhydride is corrosive and volatile. Handle with appropriate personal protective equipment in a well-ventilated area.

-

Chloroform is a suspected carcinogen and should be handled in a fume hood.

-

The quenching process with ice/HCl is exothermic and should be performed with caution.

Conclusion

The synthesis of 9-anthryl trifluoromethyl ketone is readily achievable through a regioselective Friedel-Crafts acylation of anthracene. The key to successfully obtaining the desired 9-isomer lies in the stringent control of reaction conditions, particularly the use of chloroform as a solvent and maintaining a low reaction temperature. This guide provides a robust framework for the synthesis and characterization of this important molecule, enabling its further exploration in drug discovery and materials science applications.

References

Methodological & Application

Application Notes: 9-Trifluoroacetylanthracene as a Pre-Column Fluorescent Probe for HPLC

Introduction

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection offers exceptional sensitivity and selectivity for the quantitative analysis of a wide array of compounds. However, many target analytes, particularly in complex biological and pharmaceutical matrices, lack a native fluorophore. Chemical derivatization addresses this limitation by covalently attaching a fluorescent tag to the analyte of interest prior to chromatographic separation. 9-Trifluoroacetylanthracene is a promising fluorescent labeling reagent due to the strong intrinsic fluorescence of the anthracene moiety. The trifluoroacetyl group provides a reactive site for derivatization of nucleophilic functional groups, such as primary and secondary amines and alcohols. This process yields highly fluorescent derivatives that can be readily detected at very low concentrations.

Principle of Derivatization

The trifluoroacetyl group of this compound serves as a reactive center for nucleophilic attack by primary and secondary amines, as well as alcohol functional groups present in the target analyte. The reaction, typically carried out in an aprotic organic solvent, results in the formation of a stable amide or ester linkage, respectively. This pre-column derivatization step transforms non-fluorescent analytes into derivatives with the strong fluorescent properties of the anthracene core, allowing for sensitive detection by an HPLC fluorescence detector.

Applications

The use of this compound as a fluorescent probe is applicable to a broad range of analytical challenges in various fields:

-

Pharmaceutical Analysis: Quantification of active pharmaceutical ingredients (APIs) and their metabolites containing amine or hydroxyl groups in biological fluids (e.g., plasma, urine) and pharmaceutical formulations.

-

Biomedical Research: Analysis of amino acids, biogenic amines, and other small molecule biomarkers in complex biological samples.

-

Food and Beverage Industry: Determination of contaminants or quality control markers that possess suitable functional groups for derivatization.

-

Environmental Monitoring: Trace analysis of pollutants containing amine or alcohol functionalities in environmental samples.

Advantages of this compound Derivatization

-

High Sensitivity: The anthracene fluorophore provides a strong fluorescence signal, enabling low limits of detection.

-

Good Selectivity: The derivatization reaction is selective for specific functional groups, reducing interference from matrix components.

-

Improved Chromatography: The derivatization can increase the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase HPLC columns.

Experimental Protocols

Protocol 1: General Derivatization of Primary and Secondary Amines

This protocol provides a general procedure for the derivatization of analytes containing primary or secondary amine functional groups. Note: Optimization of reaction time, temperature, and reagent concentrations is recommended for each specific application.

Materials:

-

This compound

-

Analyte standard or sample containing the amine of interest

-

Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, pyridine) - optional, for catalysis

-

HPLC-grade water

-

HPLC-grade organic solvent for reconstitution (e.g., acetonitrile, methanol)

-

Nitrogen gas supply for evaporation

-

Heating block or water bath

-

Vortex mixer

-

Microcentrifuge tubes (e.g., 1.5 mL)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the analyte standard in an appropriate solvent.

-

For complex samples, perform a suitable extraction (e.g., solid-phase extraction, liquid-liquid extraction) to isolate the analyte and remove interfering substances.

-

Evaporate the solvent from the sample or a known amount of standard to dryness under a gentle stream of nitrogen.

-

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL).

-

Prepare a solution of the tertiary amine base in anhydrous acetonitrile (e.g., 1% v/v), if required.

-

-

Derivatization Reaction:

-

To the dried analyte, add 100 µL of the this compound solution.

-

(Optional) Add 10 µL of the tertiary amine base solution to catalyze the reaction.

-

Vortex the mixture for 30 seconds to ensure complete dissolution and mixing.

-

Seal the reaction vessel and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes). These conditions should be optimized.

-

-

Reaction Quenching and Sample Preparation for HPLC:

-

After incubation, cool the reaction mixture to room temperature.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 200 µL) of the initial HPLC mobile phase.

-

Vortex for 30 seconds and centrifuge to pellet any insoluble material.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Protocol 2: HPLC-Fluorescence Detection Method

This section outlines a typical HPLC method for the separation and detection of this compound derivatives. Note: The mobile phase composition, gradient, and column type should be optimized for the specific analyte derivative.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and column oven

-

Fluorescence detector

Chromatographic Conditions (General Starting Point):

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | HPLC-grade water (may contain a buffer, e.g., 20 mM phosphate buffer pH 7) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Start with a suitable gradient, e.g., 50% B to 95% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10-20 µL |

| Fluorescence Detection | Excitation: ~365 nm, Emission: ~410 nm (These are typical for anthracene derivatives, but should be optimized for the specific analyte derivative).[1] |

Data Presentation

The following table summarizes hypothetical quantitative parameters for the derivatization and analysis of an amine-containing analyte using this compound. These values are illustrative and should be determined experimentally for each specific application.

| Parameter | Typical Value |

| Derivatization Time | 30 - 60 minutes |

| Derivatization Temperature | 50 - 70 °C |